Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a dimethylamino group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate typically involves the reaction of dimethylaminopropylamine with a suitable pyrrolidine derivative. One common method involves the use of dimethylaminopropylamine and a pyrrolidine-3-carboxylate ester under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
N,N-Dimethyl-1,3-diaminopropane: Used in the synthesis of various organic compounds.
Uniqueness
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring and a dimethylamino group makes it a versatile compound for various applications.
Biological Activity
Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has a molecular formula of C11H20N2O3 and a molecular weight of approximately 228.29 g/mol. Its structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a dimethylamino group and a carboxylate ester. These functional groups are crucial for its biological reactivity and pharmacological properties.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antitumor Activity : Research has shown that derivatives related to this compound can exhibit potent antitumor effects against several human cancer cell lines. For instance, compounds derived from similar structures have demonstrated IC50 values ranging from 0.45 to 5.08 μM, indicating their effectiveness compared to established drugs like Sunitinib .
- Receptor Binding Affinity : Interaction studies suggest that this compound may bind to various receptors, which could mediate its pharmacological effects. The presence of the dimethylamino group enhances its affinity for certain biological targets, potentially influencing cell signaling pathways.
Table 1: Summary of Biological Activities
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization with the dimethylamino and carboxylate groups. The synthetic pathways can vary based on available reagents and desired purity levels .
Case Studies and Research Findings
- Antitumor Studies : A study evaluated several derivatives of this compound for their antitumor activity against five human cancer cell lines. The results indicated that specific derivatives showed significantly higher potency than Sunitinib, suggesting that structural modifications could enhance therapeutic efficacy .
- Binding Studies : Investigations into the binding affinity of this compound revealed its potential as a lead compound in drug design targeting specific receptors involved in cancer progression.
Properties
IUPAC Name |
methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-12(2)5-4-6-13-8-9(7-10(13)14)11(15)16-3/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPCHJGPMSCQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CC(CC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.